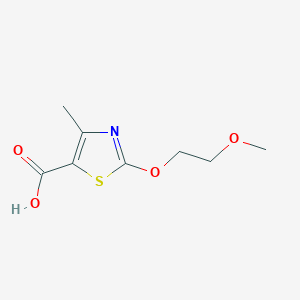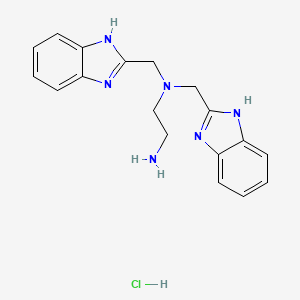![molecular formula C10H14N2O3 B1527217 4-[(2-Methoxyethyl)(methyl)amino]pyridin-2-carbonsäure CAS No. 1249776-67-7](/img/structure/B1527217.png)
4-[(2-Methoxyethyl)(methyl)amino]pyridin-2-carbonsäure
Übersicht
Beschreibung
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Amiden
4-[(2-Methoxyethyl)(methyl)amino]pyridin-2-carbonsäure: wird bei der Synthese von Amiden verwendet, indem es mit Carbonsäuren umgesetzt wird . Dieser Prozess ist entscheidend für die Herstellung verschiedener Pharmazeutika und Polymere, bei denen die Amidbindung ein wichtiger struktureller Bestandteil ist.
Aza-Michael-Additionsreaktionen
Diese Verbindung dient als Reagenz in Aza-Michael-Additionsreaktionen, insbesondere für die chemische Modifikation von α-acrylierten vernetzten Polymeren . Diese Reaktionen sind wichtig für die Herstellung neuer polymerer Materialien mit verbesserten Eigenschaften wie erhöhter thermischer Stabilität oder verbesserter mechanischer Festigkeit.
Suzuki–Miyaura-Kreuzkupplung
Im Bereich der Materialwissenschaften kann This compound an Suzuki–Miyaura-Kreuzkupplungsreaktionen beteiligt sein . Diese Anwendung ist entscheidend für die Herstellung neuer chemischer Einheiten mit potenziellem Einsatz in der organischen Elektronik und Katalyse.
Pharmazeutische Zwischenprodukte
Die Struktur der Verbindung eignet sich für ein pharmazeutisches Zwischenprodukt. Es kann verwendet werden, um neue Arzneimittel zu entwickeln, insbesondere solche, die auf das zentrale Nervensystem abzielen, da der Pyridinring vorhanden ist, der ein häufiges Motiv in Medikamenten ist, die Neurotransmitterwege beeinflussen .
Chemische Synthese
In der chemischen Synthese wird diese Verbindung verwendet, um die Pyridin-Einheit in größere Moleküle einzuführen. Pyridinringe sind ein häufiges Merkmal in vielen Medikamenten und Agrochemikalien, was diese Verbindung zu einem wertvollen Ausgangsmaterial für die Synthese einer Vielzahl organischer Moleküle macht .
Wirkmechanismus
Biochemical Pathways
Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 4-[(2-methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid’s mechanism of action, it’s difficult to discuss how such factors might impact this compound .
Eigenschaften
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPALMOFCYREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)
![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)


![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)

![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)



![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

